3-methylphenyl 3-(1-naphthyl)acrylate
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Overview
Description
3-methylphenyl 3-(1-naphthyl)acrylate: is an organic compound with the molecular formula C20H16O2. This compound is characterized by the presence of a 3-methylphenyl group and a 1-naphthyl group connected through an acrylate linkage. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methylphenyl 3-(1-naphthyl)acrylate typically involves the esterification of 3-methylphenol with 3-(1-naphthyl)acrylic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-methylphenyl 3-(1-naphthyl)acrylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of saturated esters.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic rings can be functionalized with various substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated esters.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 3-methylphenyl 3-(1-naphthyl)acrylate is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the effects of structural modifications on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and resins. Its unique structural features make it valuable in the design of materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which 3-methylphenyl 3-(1-naphthyl)acrylate exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electronic and steric properties of the aromatic rings and the acrylate linkage. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
3-methylphenyl acrylate: Lacks the naphthyl group, resulting in different reactivity and applications.
1-naphthyl acrylate: Lacks the methylphenyl group, leading to variations in chemical behavior and uses.
3-methylphenyl 3-(2-naphthyl)acrylate: Similar structure but with the naphthyl group in a different position, affecting its properties and applications.
Uniqueness: 3-methylphenyl 3-(1-naphthyl)acrylate is unique due to the presence of both the 3-methylphenyl and 1-naphthyl groups, which confer distinct electronic and steric characteristics. These features make it a versatile compound in synthetic chemistry and valuable in various research and industrial applications.
Properties
IUPAC Name |
(3-methylphenyl) (E)-3-naphthalen-1-ylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c1-15-6-4-10-18(14-15)22-20(21)13-12-17-9-5-8-16-7-2-3-11-19(16)17/h2-14H,1H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQDLDUILLGRQC-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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